

Solubility of Pharmaceutical Compounds in Glycerol-Based Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: Glyzarin

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This technical guide provides a comprehensive overview of the solubility of various pharmaceutical compounds in glycerol-based solvent systems. Glycerol, a non-toxic and biocompatible polyol, is an increasingly important excipient in pharmaceutical formulations, particularly for enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).^{[1][2][3]} This document compiles quantitative solubility data, details key experimental protocols for solubility determination, and presents visual workflows to aid in experimental design and execution.

Quantitative Solubility Data

The following tables summarize the molar and mass solubility of several active pharmaceutical ingredients in various glycerol-based co-solvent mixtures at different temperatures. These data have been compiled from various scientific studies to provide a comparative reference for formulation development.

Table 1: Molar Solubility of Acetaminophen in Ethanol-Glycerol Mixtures at Various Temperatures^{[4][5][6]}

Mass Fraction of Ethanol (w/w)	293.2 K (mol/L)	298.2 K (mol/L)	303.2 K (mol/L)	308.2 K (mol/L)	313.2 K (mol/L)
0.0	1.32×10^{-2}	2.11×10^{-2}	3.25×10^{-2}	4.70×10^{-2}	6.17×10^{-2}
0.1	3.01×10^{-2}	3.50×10^{-2}	4.72×10^{-2}	5.92×10^{-2}	7.29×10^{-2}
0.2	4.28×10^{-2}	5.13×10^{-2}	6.21×10^{-2}	7.17×10^{-2}	8.27×10^{-2}
0.3	5.70×10^{-2}	6.31×10^{-2}	7.48×10^{-2}	8.23×10^{-2}	9.28×10^{-2}
0.4	6.41×10^{-2}	7.15×10^{-2}	8.38×10^{-2}	9.08×10^{-2}	1.01×10^{-1}
0.5	7.41×10^{-2}	8.03×10^{-2}	8.90×10^{-2}	9.67×10^{-2}	1.08×10^{-1}
0.6	7.92×10^{-2}	8.81×10^{-2}	9.71×10^{-2}	1.05×10^{-1}	1.15×10^{-1}
0.7	8.81×10^{-2}	9.51×10^{-2}	1.04×10^{-1}	1.12×10^{-1}	1.22×10^{-1}
0.8	9.20×10^{-2}	9.82×10^{-2}	1.07×10^{-1}	1.15×10^{-1}	1.25×10^{-1}
0.9	9.47×10^{-2}	1.01×10^{-1}	1.10×10^{-1}	1.18×10^{-1}	1.28×10^{-1}
1.0	9.75×10^{-2}	1.04×10^{-1}	1.13×10^{-1}	1.21×10^{-1}	1.31×10^{-1}

Table 2: Molar Solubility of Paracetamol in Water-Glycerol Mixtures[2][7][8][9]

Mass Fraction of Glycerol (w/w)	25 °C (mol/L)	30 °C (mol/L)
0.0	0.098	0.115
0.1	0.123	0.142
0.2	0.154	0.176
0.3	0.191	0.218
0.4	0.236	0.268
0.5	0.290	0.328
0.6	0.354	0.399
0.7	0.431	0.485
0.8	0.524	0.589
0.9	0.638	0.716
1.0	0.777	0.872

Table 3: Solubility of Phenobarbital in Propylene Glycol-Glycerol-Water Systems at 25°C^{[1][10][11][12][13]}

% Propylene Glycol (v/v)	% Glycerol (v/v)	% Water (v/v)	Solubility (g/100mL)
80	10	10	6.63
60	20	20	-
40	40	20	-
20	60	20	-
10	80	10	-
50	0	50	-
0	50	50	-
10	10	80	0.456

Note: Specific solubility values for all ternary mixtures were not available in the searched literature.

Table 4: Solubility of COX-2 Inhibitors in Glycerol-Ethanol Mixtures at 25°C[14][15]

Weaker Solvent (%) (Glycerol)	Stronger Solvent (%) (Ethanol)	Dielectric Constant (ε)	Celecoxib (mg/mL)	Rofecoxib (mg/mL)	Meloxicam (mg/mL)	Nimesulide (mg/mL)
100	0	42.50	-*	0.105	0.078	0.250
90	10	41.38	0.473	0.138	0.081	0.290
80	20	40.26	0.985	0.195	0.089	0.380
70	30	39.14	2.140	0.286	0.109	0.560
60	40	38.02	4.580	0.428	0.145	0.890
50	50	36.90	9.850	0.654	0.201	1.450
40	60	35.78	19.540	0.985	0.285	2.340
30	70	34.66	35.680	1.540	0.395	3.680
20	80	33.54	52.140	2.450	0.548	5.480
10	90	32.42	68.450	3.870	0.758	7.890
0	100	31.30	85.450	5.890	0.985	10.540

*Solubility of celecoxib in 100% glycerol could not be determined due to the high viscosity of the saturated solution.[15]

Table 5: Solubility of Ibuprofen in Various Solvents[16][17][18][19]

Solvent	Solubility (mg/g)
Glycerol	4
Propylene Glycol	300
Transcutol	300

Experimental Protocols

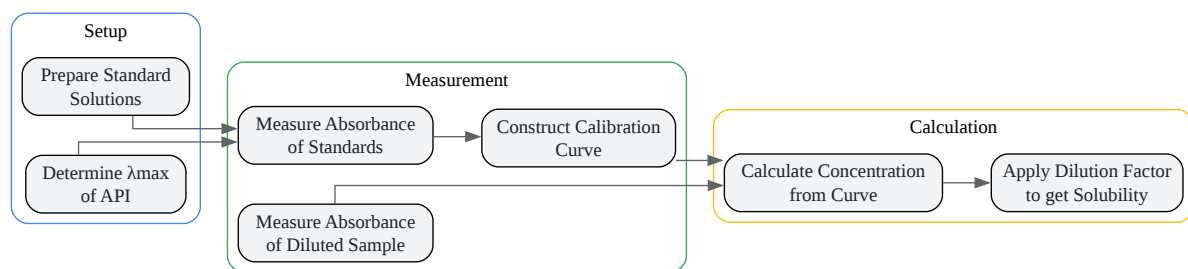
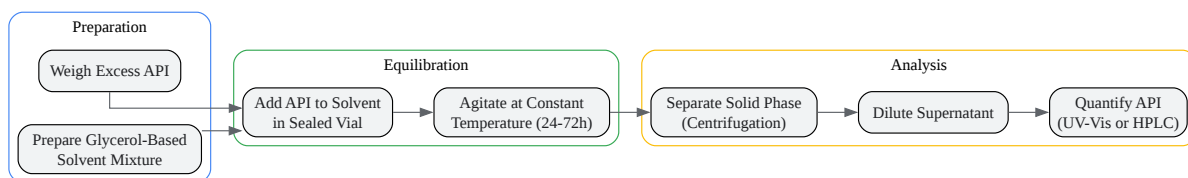
Accurate determination of solubility is critical for pre-formulation studies and successful drug development. The high viscosity of glycerol-based solvents can present challenges for traditional methods. This section provides detailed methodologies for key experiments.

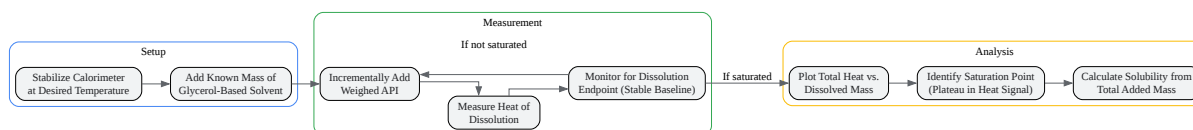
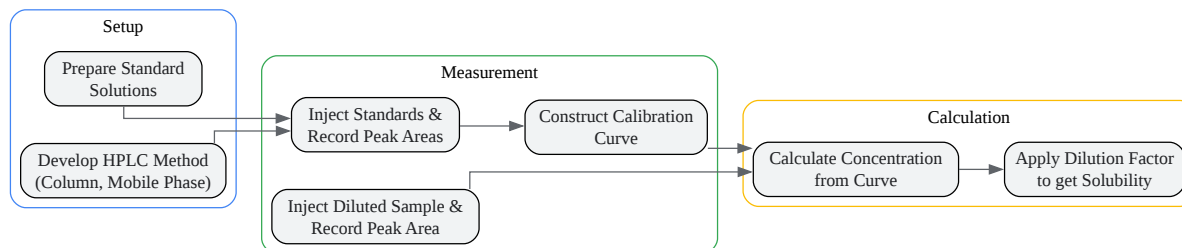
Thermodynamic Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[\[20\]](#)[\[21\]](#)

Protocol:

- **Solvent Preparation:** Prepare the desired glycerol-based solvent mixtures (e.g., glycerol-water, glycerol-ethanol) by accurately weighing or measuring the volume of each component.
- **Addition of Excess Solute:** Add an excess amount of the solid active pharmaceutical ingredient (API) to a sealed vial or flask containing a known volume or mass of the solvent system. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[\[21\]](#)
- **Equilibration:** Agitate the vials at a constant temperature using a shaker bath or orbital shaker. For viscous solvents like glycerol, vigorous and prolonged agitation is necessary to ensure thorough mixing and facilitate equilibrium. A typical equilibration time is 24-72 hours.[\[21\]](#) The temperature should be precisely controlled.
- **Phase Separation:** After equilibration, separate the undissolved solid from the saturated solution. Due to the high viscosity of glycerol, centrifugation at high speed is often more effective than filtration. If filtration is used, pre-saturating the filter with the solution can minimize drug adsorption.
- **Quantification:** Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method (e.g., UV-Vis spectroscopy or HPLC).
- **Analysis:** Analyze the diluted sample to determine the concentration of the dissolved API.





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